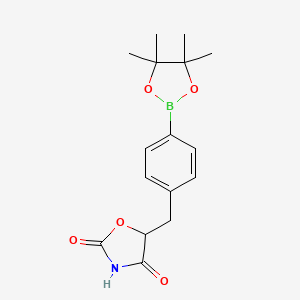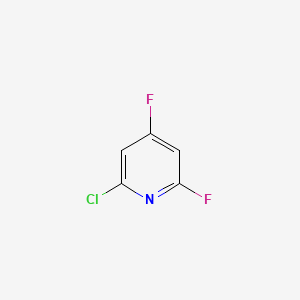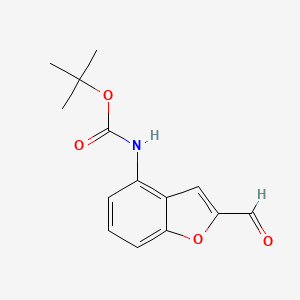
tert-Butyl (2-formylbenzofuran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle (2-formylbenzofuranne-4-yle) est un composé organique appartenant à la classe des carbamates. Il se caractérise par la présence d'un groupe tert-butyle, d'un groupe formyle et d'une partie benzofuranne.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamate de tert-butyle (2-formylbenzofuranne-4-yle) implique généralement la réaction du 2-formylbenzofuranne avec le carbamate de tert-butyle dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que le carbonate de césium et un solvant comme le 1,4-dioxane . La réaction est effectuée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle du carbamate de tert-butyle (2-formylbenzofuranne-4-yle) peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peut rendre le processus de production plus durable.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle (2-formylbenzofuranne-4-yle) peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'oxydants comme le permanganate de potassium.
Réduction : Le groupe formyle peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe carbamate peut participer à des réactions de substitution nucléophile, où le groupe tert-butyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Carbamate de 2-carboxybenzofuranne-4-yle.
Réduction : Carbamate de 2-hydroxyméthylbenzofuranne-4-yle.
Substitution : Divers carbamates substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le carbamate de tert-butyle (2-formylbenzofuranne-4-yle) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes impliquant les carbamates.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle (2-formylbenzofuranne-4-yle) implique son interaction avec des cibles moléculaires spécifiques. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles sur les enzymes ou les récepteurs, ce qui conduit à l'inhibition ou à la modulation de leur activité. La partie benzofuranne peut également participer à des interactions π-π avec des résidus aromatiques dans les protéines, ce qui améliore l'affinité de liaison .
Applications De Recherche Scientifique
tert-Butyl (2-formylbenzofuran-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-formylbenzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle : Un carbamate plus simple possédant des propriétés protectrices similaires pour les amines.
Carbamate de tert-butyle (2-bromo-5-méthylthiazol-4-yle) : Un composé apparenté avec un cycle thiazole au lieu d'un benzofuranne.
Carbamate de tert-butyle (2-(2-bromo-4-chlorophénoxy)éthyle) : Un composé avec un groupe phénoxyéthyle.
Unicité
Le carbamate de tert-butyle (2-formylbenzofuranne-4-yle) est unique en raison de la présence de la partie benzofuranne, qui confère des propriétés électroniques et stériques distinctes. Cela en fait un intermédiaire précieux dans la synthèse organique et un candidat potentiel pour le développement de médicaments.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
tert-butyl N-(2-formyl-1-benzofuran-4-yl)carbamate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-8H,1-3H3,(H,15,17) |
Clé InChI |
QAKNYDINTYUHLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


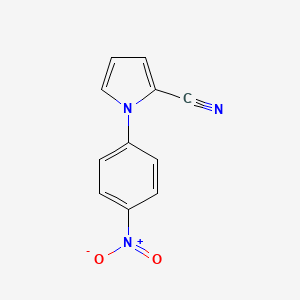
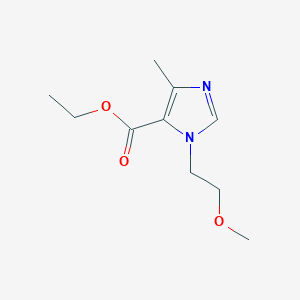
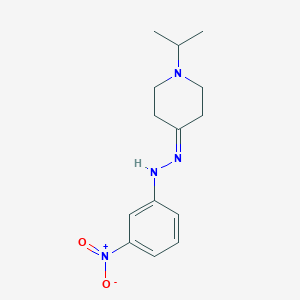
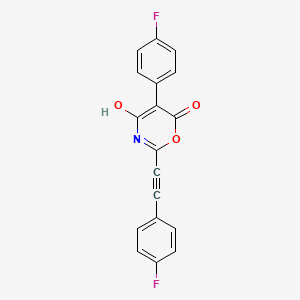
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
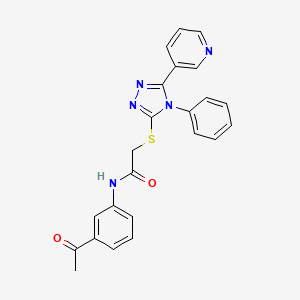
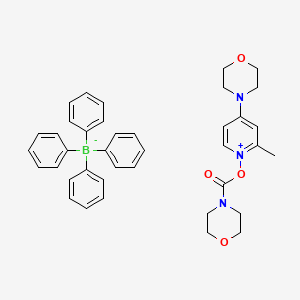
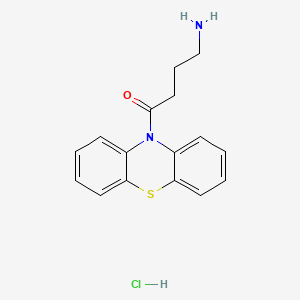
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)

